1,2,4-Butanetriol, 3-chloro-

CAS No.: 87032-72-2

Cat. No.: VC14116352

Molecular Formula: C4H9ClO3

Molecular Weight: 140.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87032-72-2 |

|---|---|

| Molecular Formula | C4H9ClO3 |

| Molecular Weight | 140.56 g/mol |

| IUPAC Name | 3-chlorobutane-1,2,4-triol |

| Standard InChI | InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2 |

| Standard InChI Key | FKAYVCGCODVBDC-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(CO)Cl)O)O |

Introduction

Chemical Structure and Fundamental Properties

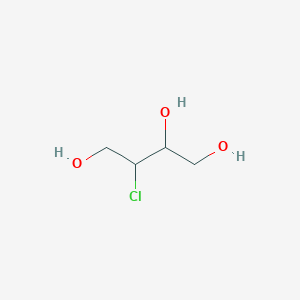

Molecular Architecture

The molecular formula of 1,2,4-butanetriol, 3-chloro- is , with a molecular weight of 140.56 g/mol. The compound features a four-carbon chain with hydroxyl groups at positions 1, 2, and 4, and a chlorine atom at position 3. Its IUPAC name, 3-chlorobutane-1,2,4-triol, reflects this arrangement. The canonical SMILES representation underscores the branching pattern and functional group distribution.

The presence of three hydroxyl groups and one chlorine atom creates a polar molecule with potential hydrogen-bonding capacity. This polarity likely influences solubility in polar solvents, though experimental data remain scarce.

Physicochemical Characteristics

While comprehensive property data are unavailable, inferences can be drawn from structural analogs:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 140.56 g/mol | |

| IUPAC Name | 3-chlorobutane-1,2,4-triol | |

| SMILES | C(C(C(CO)Cl)O)O | |

| InChI Key | FKAYVCGCODVBDC-UHFFFAOYSA-N |

Synthesis and Production Pathways

Hypothetical Synthesis Routes

Reaction parameters (temperature, solvent, catalyst) would critically influence yield and purity. For instance, using anhydrous dichloromethane as a solvent might mitigate hydrolysis of the chlorinating agent .

Insights from Analogous Syntheses

Patent CN1803747A details the synthesis of 1,2,4-butanetriol via epoxidation of 2-buten-1,4-diol followed by hydrogenolysis . While this method targets the parent compound, analogous strategies could be adapted for chlorinated derivatives. For example, introducing chlorine during the epoxidation step or post-functionalization might yield 3-chloro variants.

Key steps from the patent include:

-

Epoxidation: Using heteropolyphosphotungstate catalysts with hydrogen peroxide to form 2,3-epoxy-1,4-butanediol.

-

Hydrogenolysis: Employing Raney Ni-Pd/C catalysts under hydrogen pressure to reduce the epoxide to 1,2,4-butanetriol .

Adapting these steps to incorporate chlorine would require careful selection of chlorination agents compatible with the catalytic systems.

Research Findings and Experimental Data

Reactivity Profiling

The compound’s reactivity is anticipated to differ significantly from 1,2,4-butanetriol due to the electron-withdrawing chlorine atom. Potential reactions include:

-

Nucleophilic substitution: Replacement of chlorine with hydroxyl or amine groups under basic conditions.

-

Esterification: Reaction of hydroxyl groups with acyl chlorides or anhydrides.

-

Oxidation: Selective oxidation of primary hydroxyl groups to carboxylic acids.

Experimental validation of these reactions is necessary to confirm reactivity patterns.

Challenges and Future Directions

Knowledge Gaps

Critical data deficits include:

-

Physicochemical properties: Melting/boiling points, solubility, and partition coefficients.

-

Toxicological profile: Acute/chronic toxicity, ecotoxicology.

-

Synthetic scalability: Efficient routes for gram-scale production.

Research Priorities

-

Synthesis Optimization: Developing reproducible protocols with high yields.

-

Spectroscopic Characterization: Obtaining -NMR, -NMR, and IR spectra.

-

Application Trials: Testing in polymer formulations or pharmaceutical syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume